molecular formula C₂₃H₃₉D₄N₃O₅ B1140347 Perindopril-d4 t-Butylamine Salt CAS No. 1356929-59-3

Perindopril-d4 t-Butylamine Salt

Cat. No.: B1140347
CAS No.: 1356929-59-3
M. Wt: 445.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perindopril-d4 t-Butylamine Salt is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor. It is a white crystalline powder used primarily as an antihypertensive agent. The compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 t-Butylamine Salt involves the incorporation of deuterium atoms into the perindopril molecule. The process typically starts with the synthesis of perindopril, followed by the introduction of deuterium atoms. The final step involves the formation of the t-butylamine salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Perindopril-d4 t-Butylamine Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield perindoprilat, the active metabolite of perindopril, while reduction may regenerate the parent compound .

Scientific Research Applications

Perindopril-d4 t-Butylamine Salt has a wide range of scientific research applications:

Mechanism of Action

Perindopril-d4 t-Butylamine Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril-d4 t-Butylamine Salt is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .

Biological Activity

Perindopril-d4 t-Butylamine Salt is a deuterium-labeled derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The introduction of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies, making it a valuable tool in cardiovascular research.

Perindopril-d4 functions primarily as an ACE inhibitor, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

  • Vasodilation : Reducing blood vessel constriction.
  • Decreased Blood Pressure : Lowering systemic vascular resistance.
  • Reduced Cardiac Workload : Beneficial for patients with heart failure.

By modulating the renin-angiotensin-aldosterone system (RAAS), perindopril-d4 contributes to improved cardiovascular outcomes and decreased morbidity associated with hypertension and heart disease .

Pharmacokinetics and Metabolism

The pharmacokinetics of Perindopril-d4 allow researchers to study its absorption, distribution, metabolism, and excretion (ADME) in detail. Key pharmacokinetic parameters include:

ParameterValue
Cmax (ng/ml) 61.2 ± 18.4
tmax (h) 0.67 (0.5-1.0)
t1/2 (h) 1.0 ± 0.1
AUC0-t (ng.h/ml) 82.8 ± 26.8
AUC0-∞ (ng.h/ml) 83.9 ± 26.9

These values indicate that perindopril is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour . The presence of deuterium allows researchers to differentiate between the labeled and unlabeled forms in biological samples, facilitating more accurate pharmacokinetic studies .

Case Studies and Research Findings

Recent studies have focused on the biological activity and safety profile of this compound:

  • Toxicology Studies : A 13-week study in rats showed no significant adverse effects associated with perindopril administration, indicating a favorable safety profile .
  • Clinical Trials : In clinical settings, perindopril has demonstrated significant reductions in diastolic blood pressure compared to placebo and other antihypertensive agents. For instance, one study reported a mean reduction in seated diastolic blood pressure (DBP) of -6.3 mm Hg when compared to standard doses of perindopril .
  • Pharmacokinetic Comparisons : A comparative study between perindopril-d4 and its non-labeled counterpart showed similar efficacy but enhanced tracking capabilities due to deuterium labeling .

Applications in Research

The unique properties of Perindopril-d4 make it especially useful for:

  • Pharmacokinetic Studies : Understanding how the drug behaves in biological systems.
  • Drug Development : Evaluating new formulations or combinations with other antihypertensives.
  • Clinical Research : Investigating long-term effects on cardiovascular health.

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMDWMQHSMDDE-LJPFWORXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.